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Cat. No.: B1676114 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
MDL-29951 is a versatile pharmacological tool with a complex profile, acting as a potent

antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, an agonist

for the G-protein coupled receptor 17 (GPR17), and an inhibitor of the enzyme fructose 1,6-

bisphosphatase.[1][2][3][4] This multifaceted activity makes MDL-29951 a valuable compound

for investigating various physiological and pathological processes, including neurological

signaling, myelination and demyelinating diseases, and metabolic regulation. These application

notes provide detailed protocols for key in vitro experiments to characterize the activity of MDL-
29951.
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Target
Species/Tis
sue

Assay Type Parameter Value Reference

NMDA

Receptor

(Glycine Site)

Rat Brain
[³H]glycine

Binding
Kᵢ

0.14 µM (140

nM)
[1][2]

Fructose 1,6-

bisphosphata

se

Human Liver
Enzyme

Inhibition
IC₅₀ 2.5 µM [1]

Fructose 1,6-

bisphosphata

se

Porcine

Kidney

Enzyme

Inhibition
IC₅₀ 1.0 µM [1]

Fructose 1,6-

bisphosphata

se

Rabbit Liver
Enzyme

Inhibition
IC₅₀ 0.21 µM [1]

Fructose 1,6-

bisphosphata

se

Rat Liver
Enzyme

Inhibition
IC₅₀ 11 µM [1]

Table 2: GPR17 Functional Activity
Assay Type Cell System Parameter Value Range Reference

GPR17 Agonism
Recombinant

Cell Lines
EC₅₀ 7 nM - 6 µM [2]

Experimental Protocols
NMDA Receptor Glycine Site Binding Assay
This protocol is designed to determine the binding affinity of MDL-29951 to the strychnine-

insensitive glycine site of the NMDA receptor using a competitive radioligand binding assay.

Materials:

[³H]glycine (specific activity ~40-60 Ci/mmol)
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MDL-29951

Unlabeled glycine

Rat forebrain tissue

Tris-HCl buffer (50 mM, pH 7.4)

Centrifuge

Scintillation counter and vials

Glass fiber filters

Procedure:

Membrane Preparation:

Homogenize fresh or frozen rat forebrains in ice-cold 50 mM Tris-HCl buffer.

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large

debris.

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash

the membranes.

Resuspend the final pellet in Tris-HCl buffer to a protein concentration of approximately 1

mg/mL.

Binding Assay:

In a final volume of 500 µL, combine:

100 µL of the membrane preparation

50 µL of [³H]glycine (to a final concentration of ~10 nM)
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50 µL of MDL-29951 at various concentrations (e.g., 0.1 nM to 100 µM) or buffer for

total binding.

For non-specific binding, add 50 µL of a high concentration of unlabeled glycine (e.g., 1

mM).

Incubate the mixture at 4°C for 30 minutes.

Filtration and Scintillation Counting:

Rapidly filter the incubation mixture through glass fiber filters under vacuum.

Wash the filters three times with 5 mL of ice-cold Tris-HCl buffer.

Place the filters in scintillation vials with 5 mL of scintillation cocktail.

Measure the radioactivity using a scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the percentage of specific binding against the logarithm of the MDL-29951
concentration.

Determine the IC₅₀ value (the concentration of MDL-29951 that inhibits 50% of the specific

[³H]glycine binding).

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L]

is the concentration of the radioligand and Kₑ is its dissociation constant.

GPR17 Functional Assays
MDL-29951 is an agonist of GPR17, which couples to both Gαi and Gαq proteins.[5] Activation

of GPR17 leads to the inhibition of adenylyl cyclase (and thus decreased cAMP levels) and

stimulation of phospholipase C, resulting in an increase in intracellular calcium.[1]

Materials:
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Cells expressing GPR17 (e.g., recombinant cell lines or primary rat oligodendrocyte

precursor cells)[1]

MDL-29951

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

Fluorescence plate reader with an injection system

Procedure:

Cell Plating:

Plate the GPR17-expressing cells in a black-walled, clear-bottom 96-well plate and culture

overnight.

Dye Loading:

Remove the culture medium and load the cells with a fluorescent calcium indicator (e.g.,

Fluo-4 AM) in HBSS for 1 hour at 37°C, according to the manufacturer's instructions.

Wash the cells with HBSS to remove excess dye.

Calcium Flux Measurement:

Place the plate in a fluorescence plate reader.

Record a baseline fluorescence reading.

Inject a solution of MDL-29951 at various concentrations.

Continue to record the fluorescence intensity for several minutes to capture the peak

response.

Data Analysis:

Calculate the change in fluorescence (peak fluorescence - baseline fluorescence).
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Plot the change in fluorescence against the logarithm of the MDL-29951 concentration.

Determine the EC₅₀ value, which is the concentration of MDL-29951 that produces 50% of

the maximal response.

Materials:

Cells expressing GPR17

MDL-29951

Forskolin (an adenylyl cyclase activator)

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

Cell lysis buffer

Procedure:

Cell Treatment:

Plate the GPR17-expressing cells and culture overnight.

Pre-incubate the cells with various concentrations of MDL-29951 for 15-30 minutes.

Stimulate the cells with a submaximal concentration of forskolin (e.g., 1-10 µM) to induce

cAMP production. The presence of the Gαi-activating agonist MDL-29951 should inhibit

this stimulation.

Incubate for an appropriate time (e.g., 30 minutes).

Cell Lysis and cAMP Measurement:

Lyse the cells using the lysis buffer provided in the cAMP assay kit.

Measure the intracellular cAMP levels according to the kit manufacturer's protocol.

Data Analysis:
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Plot the measured cAMP levels against the logarithm of the MDL-29951 concentration.

Determine the EC₅₀ value for the inhibition of forskolin-stimulated cAMP accumulation.

Fructose 1,6-Bisphosphatase (FBPase) Inhibition Assay
This protocol describes a spectrophotometric assay to measure the inhibition of FBPase by

MDL-29951. The assay is based on the enzymatic conversion of the product of the FBPase

reaction, fructose-6-phosphate, to glucose-6-phosphate, which is then oxidized by glucose-6-

phosphate dehydrogenase, leading to the reduction of NADP⁺ to NADPH. The increase in

NADPH is monitored by the change in absorbance at 340 nm.

Materials:

Purified FBPase (e.g., from rabbit liver or porcine kidney)[1]

MDL-29951

Fructose 1,6-bisphosphate (substrate)

HEPES buffer (pH 7.5)

MgCl₂

NADP⁺

Phosphoglucose isomerase

Glucose-6-phosphate dehydrogenase

Spectrophotometer

Procedure:

Assay Mixture Preparation:

Prepare an assay mixture in a cuvette containing HEPES buffer, MgCl₂, NADP⁺,

phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase.
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Enzyme Inhibition:

Add purified FBPase to the assay mixture.

Add MDL-29951 at various concentrations.

Pre-incubate the mixture for a few minutes.

Initiation of Reaction and Measurement:

Initiate the reaction by adding the substrate, fructose 1,6-bisphosphate.

Immediately start monitoring the increase in absorbance at 340 nm over time using a

spectrophotometer.

Data Analysis:

Calculate the initial rate of the reaction (the slope of the linear portion of the absorbance

vs. time curve).

Plot the percentage of enzyme inhibition against the logarithm of the MDL-29951
concentration.

Determine the IC₅₀ value, which is the concentration of MDL-29951 that inhibits 50% of

the FBPase activity.
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Caption: GPR17 signaling pathway activated by MDL-29951.
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Caption: Workflow for the intracellular calcium mobilization assay.
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Caption: Workflow for the NMDA receptor glycine site binding assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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